2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further modified with a [4-(trifluoromethoxy)phenyl]methyl moiety, while the 2-amino group of the thiazole is linked to a 4,6-dimethylpyrimidin-2-yl substituent. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-10-7-11(2)24-16(23-10)26-17-25-14(9-29-17)15(27)22-8-12-3-5-13(6-4-12)28-18(19,20)21/h3-7,9H,8H2,1-2H3,(H,22,27)(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZTVCJMFZDBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to explore the biological activity of this specific compound through various studies and findings.
Structure and Properties
The molecular structure of the compound includes a thiazole ring, a pyrimidine moiety, and a trifluoromethoxy-substituted phenyl group. Its chemical formula is CHFNOS, with a molecular weight of approximately 401.39 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against various bacterial strains. For instance, a study demonstrated that similar thiazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to over 1000 µg/mL depending on the specific strain tested .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole A | 31.25 | Staphylococcus aureus |
| Thiazole B | 62.5 | Escherichia coli |
| Thiazole C | >1000 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been documented. Studies have shown that compounds similar to the one in focus exhibit cytotoxic effects on various cancer cell lines. For example, an investigation into thiazole-based compounds revealed IC values ranging from 1.61 µg/mL to 23.30 µg/mL against different tumor types . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups and specific substitutions on the thiazole ring enhance cytotoxicity.
| Compound | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound X | 1.61 | HeLa (cervical cancer) |
| Compound Y | 1.98 | MCF-7 (breast cancer) |
| Compound Z | 23.30 | A549 (lung cancer) |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. A series of studies indicated that certain thiazole compounds provided protection against seizures in animal models, particularly in maximal electroshock-induced seizure tests . The efficacy of these compounds was linked to their ability to modulate neurotransmitter systems in the brain.
Case Studies
- Antimicrobial Study : A recent study focused on synthesizing various thiazoles and testing them against clinical isolates of bacteria. The results showed that compounds with trifluoromethoxy substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts.
- Cytotoxicity Assessment : In vitro tests conducted on several cancer cell lines demonstrated that the compound exhibited significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
- Anticonvulsant Evaluation : In a controlled study using pentylenetetrazole-induced seizure models, the compound showed promising results in reducing seizure frequency and duration, indicating its potential therapeutic application in epilepsy management.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent and anticancer drug . The following table summarizes key studies related to its medicinal applications:
Case Study: Anticancer Activity
A study published in the Chemical & Pharmaceutical Bulletin evaluated the compound's efficacy against several cancer cell lines. Results indicated that it significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.
Synthetic Pathway Overview:
- Starting Material: 4,6-dimethylpyrimidine.
- Key Reactions:
- Formation of the thiazole ring via cyclization.
- Introduction of the trifluoromethoxy group through electrophilic aromatic substitution.
- Amide bond formation with carboxylic acid derivatives.
Material Science
In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties such as:
- Conductivity: Potential applications in organic electronic devices.
- Stability: Enhanced thermal and chemical stability due to the presence of fluorine atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to three structurally related analogs (Table 1):
Key Findings
Substituent Impact :
- The trifluoromethoxy group in the target compound improves membrane permeability compared to the sulfamoyl group in ’s analog, which may enhance solubility but reduce CNS penetration .
- Pyrimidine vs. Pyridine : The 4,6-dimethylpyrimidine in the target compound could offer stronger target affinity than 4-pyridinyl analogs () due to additional hydrogen-bonding sites .
Synthetic Complexity : ’s analog requires sulfamoyl and thienyl group incorporation, increasing synthetic steps compared to the target compound’s straightforward amide coupling .
Research Findings and Data Analysis
Structure-Activity Relationship (SAR) :
- Pyrimidine vs. Pyridine : Replacement of 4-pyridinyl () with 4,6-dimethylpyrimidine (target compound) is hypothesized to enhance steric and electronic complementarity to ATP-binding pockets in kinases .
- Trifluoromethoxy vs. Sulfamoyl : The trifluoromethoxy group’s electron-withdrawing nature may stabilize binding interactions, whereas the sulfamoyl group () could introduce polar interactions with solvent or residues .
Crystallographic Insights :
Structural studies of similar compounds (e.g., ’s analogs) have utilized SHELX and ORTEP-3 () to resolve conformational details, aiding in SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
